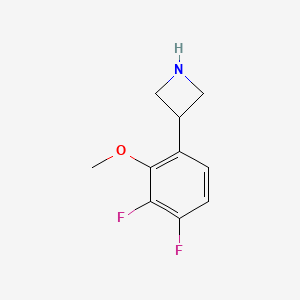
3-(3,4-Difluoro-2-methoxyphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Difluoro-2-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of fluorine atoms and a methoxy group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3,4-Difluoro-2-methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.
科学的研究の応用
3-(3,4-Difluoro-2-methoxyphenyl)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
3,3-Difluoroazetidine: A similar compound with two fluorine atoms on the azetidine ring.
3,3-Difluoropyrrolidine: Another fluorinated heterocycle with a five-membered ring.
4,4-Difluoropiperidine: A six-membered fluorinated heterocycle.
Uniqueness
3-(3,4-Difluoro-2-methoxyphenyl)azetidine is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
特性
分子式 |
C10H11F2NO |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H11F2NO/c1-14-10-7(6-4-13-5-6)2-3-8(11)9(10)12/h2-3,6,13H,4-5H2,1H3 |
InChIキー |
VHWDTOTVPWOMOG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1F)F)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)
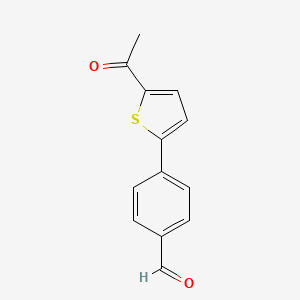

![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B13483282.png)

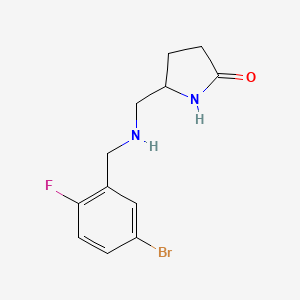

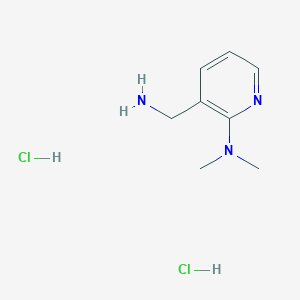
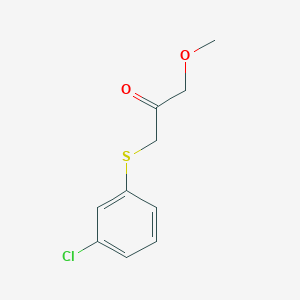
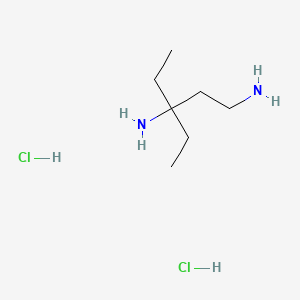
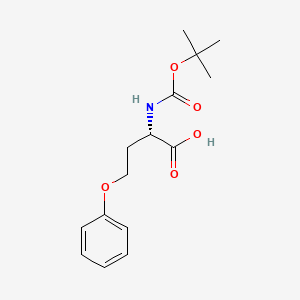


![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)
